molecular formula C15H20O B8257757 1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one

1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one

Cat. No.: B8257757
M. Wt: 216.32 g/mol
InChI Key: BVLHCTFFMIUHGN-UHFFFAOYSA-N
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Description

1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one is a complex organic compound with a unique structure It belongs to the class of cyclopropa[a]naphthalenes, characterized by a cyclopropane ring fused to a naphthalene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one typically involves multiple steps This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale cyclopropanation reactions and subsequent functional group transformations are typically carried out in specialized reactors with precise control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and ketone group are key structural features that influence its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene
  • 2H-Cyclopropa[a]naphthalen-2-one, 1,1a,4,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-

Uniqueness

1,1,7,7a-Tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one is unique due to its specific arrangement of the cyclopropane ring and ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science.

Properties

IUPAC Name

1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h5,7-9,12-13H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLHCTFFMIUHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2=CC(=O)C3C(C12C)C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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